Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate

Medicinal Chemistry Pharmacokinetics Drug Design

This compound uniquely combines a Cbz protecting group, enabling hydrogenolytic cleavage orthogonal to Boc/Fmoc strategies, with a C3-ethyl substituent that provides a critical LogP (~3.32) and steric handle for CNS receptor SAR (dopamine, serotonin, opioid). Unlike the unsubstituted analog (CAS 310454-53-6), the 3-ethyl group enables distinct pharmacophoric tuning. The ethyl ester supports late-stage hydrolysis to the carboxylic acid (CAS 1245808-57-4) or amide coupling. Supplied as a white crystalline powder, ≥95% purity. Verify stock and request a quote for your synthesis program.

Molecular Formula C18H25NO4
Molecular Weight 319.401
CAS No. 1338930-81-6
Cat. No. B581088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Cbz-3-ethylpiperidine-3-carboxylate
CAS1338930-81-6
SynonymsEthyl 1-Cbz-3-ethylpiperidine-3-carboxylate
Molecular FormulaC18H25NO4
Molecular Weight319.401
Structural Identifiers
SMILESCCC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC
InChIInChI=1S/C18H25NO4/c1-3-18(16(20)22-4-2)11-8-12-19(14-18)17(21)23-13-15-9-6-5-7-10-15/h5-7,9-10H,3-4,8,11-14H2,1-2H3
InChIKeyLMLJPBDVJHMXSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS 1338930-81-6): Key Structural and Purity Metrics for Procurement


Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS: 1338930-81-6) is a synthetic organic compound belonging to the piperidine carboxylate class, characterized by a piperidine ring with a benzyl carbamate (Cbz) protecting group on the nitrogen and an ethyl ester with an alpha-ethyl substituent at the 3-position [1]. Its molecular formula is C18H25NO4, with a molecular weight of 319.4 g/mol and a reported purity specification of >95% to 98% from major vendors . The compound is a white crystalline powder used as a research chemical and a building block in organic synthesis .

Procurement Alert: Why Structural Analogs Cannot Simply Replace Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate


Generic substitution of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate with other piperidine carboxylates is not a straightforward scientific decision. Key structural variations, such as the presence or absence of the 3-ethyl group (e.g., vs. Ethyl N-Cbz-piperidine-3-carboxylate, CAS 310454-53-6 ), the choice of ester (e.g., methyl vs. ethyl, CAS 1363166-02-2 ), or the nitrogen protecting group (e.g., Cbz vs. Boc ), can significantly alter physicochemical properties like lipophilicity, metabolic stability, and conformational preference . These differences directly impact a compound's performance in biological assays and its suitability as a synthetic intermediate, making empirical verification of the specific compound essential for reliable research outcomes .

Quantitative Evidence Guide for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS 1338930-81-6): Structural and Purity Differentiators


Lipophilicity Modulation via C3-Ethyl Substitution vs. Unsubstituted Analog

The presence of the 3-ethyl group on the piperidine ring is a key differentiator from the unsubstituted analog Ethyl N-Cbz-piperidine-3-carboxylate (CAS 310454-53-6). This modification increases lipophilicity, as indicated by a predicted LogP of 3.32 for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate [1], a property critical for membrane permeability and target engagement. The unsubstituted analog has a significantly lower predicted LogP (calculated value not directly available for head-to-head comparison but inferred from molecular weight difference ).

Medicinal Chemistry Pharmacokinetics Drug Design

Ester Group Impact: Ethyl vs. Methyl Carboxylate on Physicochemical Properties

The ethyl ester functionality in the target compound distinguishes it from the methyl ester analog, Methyl 1-Cbz-3-ethylpiperidine-3-carboxylate (CAS 1363166-02-2). This difference alters both molecular weight and predicted boiling point, which can be critical for purification (e.g., distillation) and physical handling . While direct experimental data comparing their stability is lacking, the ethyl ester is generally expected to exhibit slightly higher lipophilicity and slower enzymatic hydrolysis compared to its methyl counterpart, a well-established class-level inference in medicinal chemistry [1].

Organic Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Nitrogen Protecting Group Choice: Cbz vs. Boc for Synthetic Versatility

The Cbz protecting group on the piperidine nitrogen of Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate offers a distinct advantage in synthetic sequences compared to the more common Boc-protected analog (Ethyl N-Boc-piperidine-3-carboxylate) . Cbz groups are orthogonal to Boc, meaning they can be selectively removed via hydrogenolysis under neutral conditions, whereas Boc removal requires acidic conditions. This orthogonality is a key differentiator for multi-step synthesis of complex molecules, allowing for chemoselective deprotection strategies not possible with Boc alone [1].

Organic Synthesis Protecting Group Strategy Medicinal Chemistry

Vendor-Specified Purity as a Baseline for Reproducible Research

Reproducibility in research is directly tied to the purity of starting materials. For Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate, leading chemical suppliers like Beyotime and AKSci provide a quantifiable baseline of >95% to 98% purity . This specification is essential for planning synthetic yields and interpreting biological assay results, as it defines the maximum possible concentration of active component and the potential for interfering impurities. A procurement specification of >95% ensures a consistent, high-quality starting material compared to lower-grade alternatives.

Quality Control Analytical Chemistry Procurement

Optimal Application Scenarios for Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate Based on Its Structural Profile


Scaffold for Building Focused Compound Libraries Targeting CNS Receptors

Given the piperidine core's prevalence in central nervous system (CNS) active compounds , and the predicted lipophilicity (LogP ~3.32) conferred by the C3-ethyl group [1], this compound is a rationally chosen building block for synthesizing novel ligands for receptors like dopamine, serotonin, or opioid receptors. The ethyl substitution provides a defined point of differentiation for structure-activity relationship (SAR) exploration, which is not available with the unsubstituted 3-carboxylate analog .

Key Intermediate in Multi-Step Synthesis Requiring Orthogonal Deprotection

The presence of the Cbz protecting group is a critical feature for chemists designing complex synthetic routes . In scenarios where the final target requires a free amine after other functional groups have been installed under acidic or basic conditions, the hydrogenolytically cleavable Cbz group provides an essential orthogonal strategy to Boc or Fmoc protection [2]. This makes Ethyl 1-Cbz-3-ethylpiperidine-3-carboxylate a preferred choice over its Boc-protected counterpart in such synthetic planning.

Synthesis of Metabolically Stable Analogs via Ester Modification

The ethyl ester in this compound serves as a starting point for generating carboxylic acid derivatives (via hydrolysis to CAS 1245808-57-4) or other amide variants . In medicinal chemistry projects aiming to improve the metabolic stability or modify the pharmacokinetic profile of a lead series, the specific ethyl ester offers a distinct steric and electronic profile compared to the more labile methyl ester analog (CAS 1363166-02-2), making it a strategic choice for late-stage lead optimization .

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